molecular formula C18H18N4O2S B2694201 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea CAS No. 847388-79-8

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

Cat. No. B2694201
CAS RN: 847388-79-8
M. Wt: 354.43
InChI Key: MEUOWEYBPJSEQT-UHFFFAOYSA-N
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Description

This compound is a thiourea derivative, which contains an indole and a nitrophenyl group. Thioureas are organic compounds that are structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom . Indole is a heterocyclic compound that is important in many biological processes, and nitrophenyl groups are often used in the synthesis of dyes and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole and nitrophenyl rings, along with the thiourea moiety. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

As a thiourea derivative, this compound might be expected to participate in reactions typical of this class of compounds, such as addition reactions with electrophiles. The presence of the nitrophenyl group might also allow for electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thiourea group and the aromatic indole and nitrophenyl groups could affect its solubility, melting point, and other properties .

Scientific Research Applications

Catalytic Applications

Thiourea derivatives, including structures similar to 1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea, have been explored for their catalytic properties. For example, primary amine-thiourea derivatives act as highly enantioselective catalysts for the conjugate addition of ketones to nitroalkenes, indicating a broad substrate scope and potential for creating anti products with good-to-excellent diastereoselectivity through an enamine mechanism (Huang & Jacobsen, 2006). Similarly, the synthesis of new bifunctional thiourea catalysts has been reported, demonstrating their efficiency in asymmetric Michael reactions of 1,3-dicarbonyl compounds to nitroolefins, thereby highlighting their role in synthesizing compounds with high enantio- and diastereoselectivity (Okino et al., 2005).

Molecular Interactions and Biological Activities

Nitrosubstituted acyl thioureas, including those similar in structure to the compound of interest, have been synthesized and characterized for their interactions with DNA and biological activities. Such studies have shown that these compounds exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, with varying degrees of effectiveness depending on the specific substituents and structure (Tahir et al., 2015).

Material Science and Chemical Reactivity

The reactivity of thiourea derivatives towards various ions and solvents has been explored, with implications for studying self-assemblies and their applications. For example, derivatives have shown reactivity that allows for the study of their solid-state structures and potential for chemodosimetric signal transductions, indicating a wide range of possible applications in material science and environmental monitoring (Phukan & Baruah, 2016).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Further studies could be conducted to explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-12-15(16-4-2-3-5-17(16)20-12)10-11-19-18(25)21-13-6-8-14(9-7-13)22(23)24/h2-9,20H,10-11H2,1H3,(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUOWEYBPJSEQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(4-nitrophenyl)thiourea

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